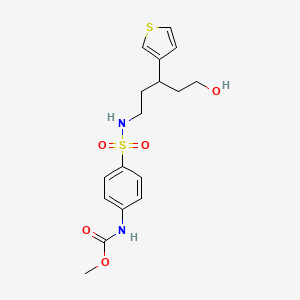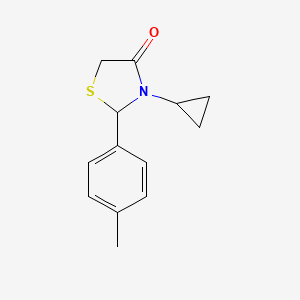
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, also known as 3-cyclopropyl-2-methyl-4-thiazolidinone, is a heterocyclic compound that has been studied for its potential applications in various fields. This compound has been found to have a wide range of biological activities, including antioxidant, anti-cancer, anti-inflammatory, and antifungal properties. In addition, it has been found to possess a variety of pharmacological effects, including anti-allergic, anti-hyperglycemic, and anti-nociceptive activities.
科学的研究の応用
1. Crystal and Molecular Structure Analysis
The compound 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one and its derivatives have been synthesized and analyzed for their crystal and molecular structure. Studies like (Doreswamy et al., 2009) and (Iyengar et al., 2005) have focused on understanding the crystallographic properties of these compounds, contributing significantly to the field of molecular chemistry.
2. Anticancer Properties
Research has been conducted to explore the anticancer properties of thiazolidin-4-one compounds. A study by (Teraishi et al., 2005) found that these compounds can inhibit the growth of human non-small-cell lung and colon cancer cells. This suggests potential therapeutic applications in cancer treatment.
3. Synthesis and Biological Activities
The synthesis and diverse biological activities of 1,3-thiazolidin-4-ones, including the specific compound , have been extensively studied. Reviews like those by (Cunico et al., 2008) provide comprehensive insights into the chemistry and biological implications of these compounds.
4. Antitumor Potential in Specific Cancers
Studies such as (Gawrońska-Grzywacz et al., 2018) have shown that 1,3-thiazolidin-4-one derivatives display significant antiproliferative activity towards specific cancer cell lines, indicating their potential as antitumor agents.
5. Antioxidant and Anticancer Activities
Recent research, such as that by (Saied et al., 2019), indicates that certain derivatives of 1,3-thiazolidin-4-one demonstrate high antioxidant and anticancer activities, adding to the compound's therapeutic potential.
6. Synthetic Approaches and Applications
Innovative synthetic approaches for creating 1,3-thiazolidin-4-ones, such as those detailed in (Verma et al., 2014), have opened new avenues for the application of these compounds in medicinal chemistry.
7. Optical and Electronic Properties
The optical and electronic properties of 1,3-thiazolidin-4-one derivatives, as studied by (Baroudi et al., 2020), highlight their potential in optoelectronic device applications.
特性
IUPAC Name |
3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLVQZMXVTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
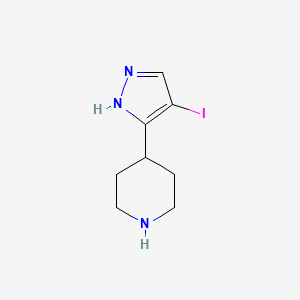
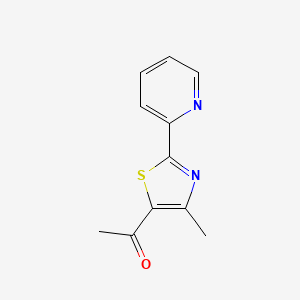
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
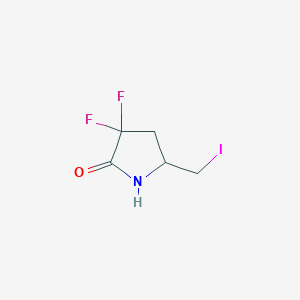
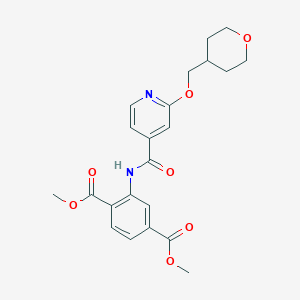
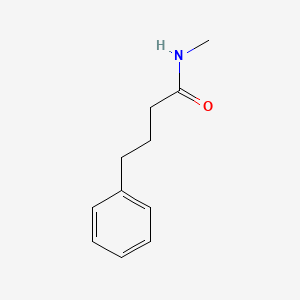
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
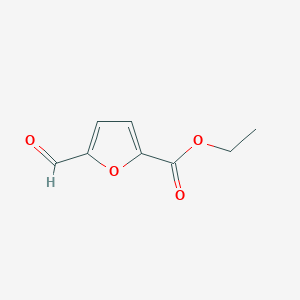
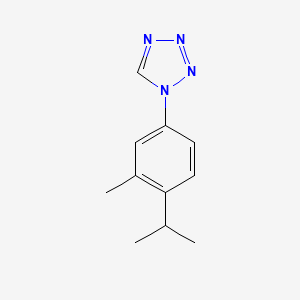
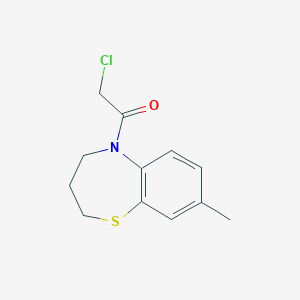
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
